molecular formula C20H19NO3 B149926 Acronine CAS No. 7008-42-6

Acronine

Cat. No.: B149926
CAS No.: 7008-42-6
M. Wt: 321.4 g/mol
InChI Key: SMPZPKRDRQOOHT-UHFFFAOYSA-N
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Description

Acronine is a chemical compound with the following structural formula:

C20H19NO3\text{C}_{20}\text{H}_{19}\text{NO}_3C20​H19​NO3​

. It belongs to the class of heterocyclic compounds and has yielded synthetic anti-tumor derivatives .

Mechanism of Action

Acronine, also known as ACRONYCINE, is a chemical compound with significant anti-tumor properties . This article provides a detailed overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

It is known that this compound exhibits anti-tumor properties , suggesting that its targets may be involved in cell proliferation and survival pathways

Mode of Action

It is known to have anti-tumor effects , which suggests that it may interact with its targets to inhibit cell proliferation or induce cell death in tumor cells

Biochemical Pathways

Given its anti-tumor properties , it is likely that this compound affects pathways related to cell growth and survival

Result of Action

This compound is known to have anti-tumor effects . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of tumor cell proliferation and induction of tumor cell death.

Preparation Methods

Synthetic Routes:: Acronine can be synthesized through various routes, but one common method involves the cyclization of appropriate precursors. Unfortunately, specific synthetic pathways are not widely documented in the literature.

Reaction Conditions:: The exact reaction conditions for this compound synthesis remain elusive. Researchers have explored different strategies, but further studies are needed to establish robust protocols.

Industrial Production:: this compound is not produced industrially due to its limited applications and challenging synthesis.

Chemical Reactions Analysis

Reactivity:: Acronine exhibits strong oxidative properties and can react with various substances. It serves as a potent oxidizing agent.

Common Reactions::

    Oxidation: this compound can undergo oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substitution reactions may occur at specific positions.

Major Products:: The major products formed during this compound reactions depend on the specific reaction conditions and reagents used. Detailed investigations are necessary to identify these products.

Scientific Research Applications

Acronine’s applications extend beyond its anti-tumor properties:

    Chemistry: Limited applications in organic synthesis due to its scarcity.

    Biology: Investigating its effects on cellular processes.

    Medicine: Researching its potential therapeutic applications.

    Industry: Currently, no significant industrial applications.

Comparison with Similar Compounds

Acronine’s uniqueness lies in its scarcity and specific chemical structure. Unfortunately, there are no widely recognized similar compounds with identical properties.

Properties

IUPAC Name

6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPZPKRDRQOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Record name ACRONYCINE
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DSSTOX Substance ID

DTXSID0020026
Record name Acronycine
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Molecular Weight

321.4 g/mol
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Physical Description

Acronycine is a yellow powder. (NTP, 1992)
Record name ACRONYCINE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Record name ACRONYCINE
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Mechanism of Action

... In vivo, this compound demonstrated a selectivity for human solid tumors as compared to murine transplantable tumors. The unique pharmacological profile of S23906-1 was particularly defined by a broad antitumor efficacy when administered i.v. or orally on aggressive orthotopic models of human lung, ovarian and colon models with comparable or better activity than clinically used anticancer drugs. The molecular mechanism of action of S23906-1 could involve DNA alkylation, modulation of cyclin E protein levels and inhibition of DNA synthesis leading to apoptosis., With the goal of acquiring information that may prove of value in the development of structurally related compounds of greater clinical utility, mechanistic studies were performed with acronycine (I) and two semisynthetic derivatives, 2-nitroacronycine (II) and acronycine azine (III). These three substances demonstrated cytotoxic activity with several human tumor cell lines (breast, colon, lung, melanoma, KB-3, and drug-resistant KB-V1). Compounds II and III demonstrated greater activity than I, and more detailed studies were performed with cultured human breast cancer cells (UISO-BCA-1). Acronycine azine (III) induced the cells to accumulate in the G0/G1 phase of the cell cycle. It effectively inhibited the in vitro catalytic activities of partially purified DNA and RNA polymerases in a manner that was competitive with respect to DNA substrate. As judged by spectrophotometric titration, compound III interacted with calf thymus DNA, calf liver RNA, and a variety of single- and double-stranded (deoxy)ribonucleotides. Although no nucleic acid base specificity was discernable, this interaction appeared to be related to the cytotoxic mechanism of this dimeric substance. Monomeric compounds I and II did not interact with nucleic acids, but were effective inhibitors of DNA and RNA synthesis as judged by in vitro systems comprised of cultured UISO-BCA-1 cells or homogenates derived from these cells. The relative inhibitory activities of compounds I and II correlated with their cytotoxic activities suggesting a causal relationship. In addition, these two compounds induced cultured cells to accumulate in the phase of the cell cycle wherein the DNA content ranged from 2n-4n (S + G2/M), and inhibited in vitro DNA and RNA synthesis in a manner that was competitive with respect to nucleotide (TTP or UTP) substrate. Compounds I and II demonstrated greater cytotoxic activity with drug-resistant KB-V1 cells as compared with the parent (drug-sensitive) cell line, whereas this was not the case with compound III. Based on these results and previous literature reports, compounds I, II and III are likely to function by multiple mechanisms of action. However, it appears that alteration of nucleic acid metabolism is key to the activity of each of the substances.
Record name ACRONYCINE
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Color/Form

Yellow needles from ethanol

CAS No.

7008-42-6
Record name ACRONYCINE
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Record name Acronycine
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Record name ACRONINE
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Melting Point

347 to 349 °F (NTP, 1992), 175-176 °C
Record name ACRONYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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